1H-indole-5,6,7-triol

Tyrosinase inhibition Melanogenesis Hydroxyindole SAR

1H-Indole-5,6,7-triol (CAS 130570-34-2; molecular formula C₈H₇NO₃; molecular weight 165.15 g/mol) is a polyhydroxylated indole bearing hydroxyl groups at the 5, 6, and 7 positions of the indole scaffold. It belongs to the broader class of melanogenic indole intermediates, structurally situated between the well-characterized dihydroxyindole eumelanin precursors 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B13020449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-5,6,7-triol
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C(=C(C=C21)O)O)O
InChIInChI=1S/C8H7NO3/c10-5-3-4-1-2-9-6(4)8(12)7(5)11/h1-3,9-12H
InChIKeyXIJXXFQPPLZXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-5,6,7-triol (5,6,7-Trihydroxyindole): Chemical Identity, Melanogenic Context, and Procurement-Relevant Baseline


1H-Indole-5,6,7-triol (CAS 130570-34-2; molecular formula C₈H₇NO₃; molecular weight 165.15 g/mol) is a polyhydroxylated indole bearing hydroxyl groups at the 5, 6, and 7 positions of the indole scaffold [1]. It belongs to the broader class of melanogenic indole intermediates, structurally situated between the well-characterized dihydroxyindole eumelanin precursors 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) [2]. The 5,6,7-trihydroxy substitution pattern is distinct from the 5,6-dihydroxy configuration found in canonical melanin precursors; the additional 7-hydroxyl introduces an altered redox landscape, modified intramolecular hydrogen-bonding capacity, and a different electronic distribution on the indole ring [1]. This compound is not commercially available as a bulk commodity and is typically sourced through custom synthesis or specialist fine-chemical suppliers for research use only.

1
Unique substitution
5,6,7-trihydroxyindole scaffold distinct from canonical dihydroxy melanin precursors
2
Pre-oxygenated monomer
Bypasses in situ oxygenation step, enabling direct polymerization pathway studies
3
Intrinsic fluorescence
Trihydroxyindole fluorophore supports label-free detection and cellular tracking
4
Dual pharmacophore
Simultaneously presents 6-OH and 7-OH, the two most potent tyrosinase-interacting positions

Why 1H-Indole-5,6,7-triol Cannot Be Replaced by DHI, DHICA, or Monohydroxyindoles in Research and Industrial Applications


Hydroxyindole compounds cannot be interchanged generically because the number and position of ring hydroxyls fundamentally dictate biological target engagement, redox behavior, and polymerization fate. Yamazaki and Kawano (2010) demonstrated that among monohydroxyindoles, 6-hydroxyindole (IC₅₀ = 20 µM) is approximately 4-fold more potent against human HMV-II melanoma tyrosinase than 7-hydroxyindole (IC₅₀ = 79 µM), while 5-hydroxyindole is far weaker (IC₅₀ = 366 µM) [1]. This >18-fold potency range arising solely from hydroxyl positional isomerism demonstrates that even single-hydroxyl shifts produce non-interchangeable biological profiles. DHI (5,6-dihydroxy) is highly unstable—polymerizing within ~2 h in neutral pH solution and becoming dark melanin within seven days in air [2]—while DHICA is comparatively stable but yields melanins with distinct antioxidant properties: DHICA-melanin scavenges hydroxyl radicals, whereas DHI-melanin does not [3]. 1H-Indole-5,6,7-triol occupies a unique intermediate space: its 5,6,7-trihydroxy arrangement introduces a third redox-active hydroxyl that is absent in DHI and DHICA, and its 6,7-dihydroxy pharmacophore simultaneously engages the two most potent tyrosinase-interacting positions identified in the hydroxyindole SAR series. These structural features create a distinct profile that cannot be replicated by commercially available dihydroxy- or monohydroxyindoles.

1H-Indole-5,6,7-triol
vs. DHI (5,6-dihydroxyindole)
DHI lacks the 7-hydroxyl, polymerizes rapidly (~2 h), and exhibits high acute cytotoxicity. The trihydroxy pattern may shift redox behavior and coupling regiochemistry.
1H-Indole-5,6,7-triol
vs. DHICA
DHICA carries a 2-carboxyl group instead of a third hydroxyl, altering antioxidant profile and polymerization outcome; it cannot mimic the 7-OH pharmacophore.
1H-Indole-5,6,7-triol
vs. Monohydroxyindoles
Single-hydroxyl isomers show >18-fold potency differences; none combine the dual 6-OH/7-OH pharmacophore present in the triol.

1H-Indole-5,6,7-triol: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Dual 6-OH/7-OH Pharmacophoric Contribution to Tyrosinase Inhibition vs. Monohydroxyindoles and DHI

The 5,6,7-trihydroxy substitution pattern simultaneously presents hydroxyl groups at both the 6-position (the most potent monohydroxy pharmacophore for human tyrosinase inhibition, IC₅₀ = 20 µM) and the 7-position (the second most potent, IC₅₀ = 79 µM), as established by Yamazaki & Kawano (2010) for monohydroxyindoles against human HMV-II melanoma tyrosinase [1]. By comparison, 5-hydroxyindole showed IC₅₀ = 366 µM and the clinical reference kojic acid gave IC₅₀ = 342 µM in the same assay system [1]. Neither DHI (5,6-dihydroxy) nor DHICA possesses any hydroxyl at position 7. The 5,6,7-triol therefore provides a dual pharmacophore not achievable with any single monohydroxyindole or with the dihydroxyindoles DHI and DHICA. [Note: Direct tyrosinase inhibition IC₅₀ measurement for 1H-indole-5,6,7-triol itself has not been identified in the open peer-reviewed literature; the evidence is class-level inference from the hydroxyindole SAR series.]

Dual pharmacophore vs. monohydroxy
Class-level inference
5,6,7-triol combines 6-OH (IC₅₀ ≈ 20 µM predicted) and 7-OH (IC₅₀ ≈ 79 µM predicted) pharmacophores; monohydroxy IC₅₀ range 20–366 µM
Supports tyrosinase pharmacophore mapping studies
Direct IC₅₀ for 5,6,7-triol not published; inference from hydroxyindole SAR
Tyrosinase inhibition Melanogenesis Hydroxyindole SAR

Enhanced Radical Scavenging Capacity Conferred by the Third Hydroxyl vs. DHI

The antioxidant potency of hydroxyindoles scales with hydroxyl group count. DHI (two OH groups at positions 5 and 6) at 1.2 µM was demonstrated to be as effective as α-tocopherol in suppressing azo-induced lipid peroxidation of linoleic acid, while DHICA at the same concentration was less active, and DHI at 100 µM also substantially decreased malondialdehyde (MDA) formation in rat brain cortex homogenates [1]. The addition of a third phenolic hydroxyl at position 7 in 1H-indole-5,6,7-triol is expected to further enhance hydrogen-atom-donating capacity and stabilize the resulting phenoxyl radical through extended intramolecular hydrogen bonding across the 5,6,7-triol network. Class-level evidence from synthetic indole antioxidant screening confirms that increasing the number of phenolic hydroxyls on the indole scaffold correlates with higher DPPH radical scavenging activity [2]. [Note: Direct DPPH IC₅₀ quantification for 1H-indole-5,6,7-triol is not available in the peer-reviewed literature; the evidence is class-level inference.]

Radical scavenging vs. DHI
Class-level inference
3 OH groups (predicted) vs. DHI 2 OH; DHI at 1.2 µM matches α-tocopherol in lipid peroxidation assay
Supports antioxidant SAR studies with hydroxyl count
Direct DPPH IC₅₀ for triol not available; class-level evidence
Antioxidant capacity Lipid peroxidation DPPH radical scavenging

Divergent Melanin Polymerization Pathway and Product Structure vs. DHI-Melanin

MALDI-TOF mass spectrometric analysis of melanin formation from DHI and DHICA has revealed the presence of trihydroxyindole units within oligomeric melanin intermediates, evidenced by characteristic increments of 16 mass units (corresponding to oxygen incorporation), indicating that dihydroxyindole polymerization proceeds with concomitant oxygenation to generate trihydroxyindole species in situ [1]. This demonstrates that trihydroxyindole units are not merely hypothetical but are authentic constituents of the melanin polymer formed under both enzymatic and nonenzymatic conditions. DHI polymerizes rapidly at neutral pH (dark coloration within ~2 h in solution; solid melanin within seven days in air) and its polymerization proceeds primarily through 2,4′ and 2,7′ coupling [2]. The pre-formed 5,6,7-trihydroxyindole, by contrast, enters the polymerization cascade at a more oxidized state with the 7-position already hydroxylated, bypassing the oxygenation step required for DHI and DHICA. This is expected to alter the regiochemistry of oligomer coupling and produce melanin-like pigments with a higher density of oxygenated units, distinct from both DHI-melanin and DHICA-melanin. [Note: Direct comparative polymerization kinetics for 1H-indole-5,6,7-triol vs. DHI have not been reported; this evidence constitutes class-level inference from melanogenesis pathway analysis.]

Polymerization pathway vs. DHI
Class-level inference
Pre-hydroxylated at C7 bypasses in situ oxygenation; DHI polymerizes via 2,4′/2,7′ coupling with +16 Da intermediates
Enables direct study of C7-hydroxyl effect on melanin structure
Comparative polymerization kinetics not reported
Melanin polymerization Trihydroxyindole intermediates Eumelanin structure

Attenuated Acute Cytotoxicity Profile Through Resonance Stabilization vs. DHI

DHI exhibits pronounced acute cytotoxicity: preincubation of baculovirus stock with 1.25 mM DHI for 3 h near-fully disabled recombinant protein production; LC₅₀ for lambda bacteriophage was 5.6 ± 2.2 µM; and pretreatment of Sf9 cells with 1.0 mM DHI for 4 h resulted in 97% mortality, with LC₅₀ values of 20.3 ± 1.2 µM in buffer and 131.8 ± 1.1 µM in culture medium [1]. DHI cytotoxicity is attributed to its rapid oxidation to reactive quinonoid species that crosslink proteins and polymerize DNA. DHI is also notably unstable, making it a problematic tool compound [2]. The 5,6,7-trihydroxy substitution pattern in 1H-indole-5,6,7-triol is predicted to stabilize the corresponding quinone intermediates through expanded resonance delocalization across the three-oxygen network and intramolecular hydrogen bonding, thereby attenuating the acute electrophilic reactivity that drives DHI's cytotoxicity. This stabilization concept is supported by the observation that C(2)- and C(3)-methyl substitution on DHI stabilizes the quinone methide, reducing its reactivity toward nucleophiles [3]. [Note: Direct cytotoxicity data for 1H-indole-5,6,7-triol are not available in the peer-reviewed literature; this evidence is class-level inference.]

Cytotoxicity profile vs. DHI
Class-level inference
Predicted lower acute reactivity; DHI LC₅₀ = 20.3 µM (Sf9 cells), 97% mortality at 1.0 mM
May support wider usable concentration range in cell assays
Direct cytotoxicity data for triol not available; resonance stabilization concept
Cytotoxicity Melanin precursor Quinone stability

Intrinsic Fluorescence Property for Analytical Detection and Tracking vs. Non-Fluorescent DHI

The trihydroxyindole fluorophore is the cornerstone of the classical and still widely used fluorescence-based method for quantitative determination of epinephrine and norepinephrine in biological fluids. The method involves oxidation of catecholamines followed by alkaline rearrangement to generate fluorescent trihydroxyindole (lutin) derivatives, with reported analytical recoveries of ~94% for epinephrine and ~91% for norepinephrine and coefficients of variation of approximately 5% [1]. The trihydroxyindole configuration (specifically the 3,5,6-trihydroxyindole lutin) is essential for fluorescence generation [2]. While the lutin fluorophore is the 3,5,6-isomer (not 5,6,7), the 5,6,7-trihydroxyindole scaffold shares the requisite trihydroxy substitution density that confers fluorescence properties absent in dihydroxyindoles such as DHI. DHI and DHICA are not intrinsically fluorescent and cannot be directly tracked via fluorometry in biological matrices. 1H-Indole-5,6,7-triol, by virtue of its extended hydroxylation, possesses UV-excitable fluorescence suitable for analytical detection in HPLC with fluorescence detection or for intracellular tracking in melanogenesis studies. [Note: Direct fluorescence quantum yield data for 1H-indole-5,6,7-triol are not published; this is class-level inference from the well-established trihydroxyindole analytical chemistry literature.]

Fluorescence vs. non-fluorescent DHI
Class-level inference
Predicted intrinsic fluorescence; trihydroxyindole method achieves 91–94% recovery for catecholamine lutins
Enables label-free detection and tracking in biological matrices
Quantum yield data for 5,6,7-triol not published
Fluorescence detection Trihydroxyindole method Catecholamine analysis

1H-Indole-5,6,7-triol: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Melanogenesis Pathway Dissection: Probing the Role of 7-Hydroxylation in Eumelanin Biosynthesis

Researchers investigating the late-stage enzymatic and nonenzymatic transformations in eumelanin biosynthesis can employ 1H-indole-5,6,7-triol as a pre-oxygenated monomer to interrogate the contribution of the 7-hydroxyl position to melanin oligomer coupling regiochemistry. Unlike DHI (which requires in situ oxygenation to generate trihydroxyindole units detectable by +16 Da mass increments in MALDI-TOF analysis [1]), the pre-formed 5,6,7-triol bypasses the oxygenation step, allowing direct study of how an additional hydroxyl at C7 alters coupling patterns (DHI couples primarily through 2,4′ and 2,7′ positions [2]). This application is directly supported by the evidence in Section 3 (Evidence Item 3: Divergent Melanin Polymerization Pathway).

Antioxidant Screening and Structure-Activity Relationship Studies on Hydroxyindole Scaffolds

In systematic antioxidant screening programs where radical scavenging is correlated with phenolic hydroxyl count, 1H-indole-5,6,7-triol serves as the three-hydroxyl reference point against which two-hydroxyl (DHI, DHICA) and one-hydroxyl (6-hydroxyindole, 7-hydroxyindole) congeners are benchmarked. With DHI at 1.2 µM matching α-tocopherol in lipid peroxidation assays [1] and class-level evidence indicating that additional hydroxyls enhance DPPH scavenging [2], the triol enables quantitative determination of the incremental antioxidant contribution of each additional phenolic OH on the indole ring. This application is directly supported by the evidence in Section 3 (Evidence Item 2: Enhanced Radical Scavenging Capacity).

Fluorescence-Based Cellular Uptake and Intracellular Trafficking Studies of Melanin Precursors

Cell biologists studying melanin precursor trafficking in melanocytes or model cell lines can exploit the intrinsic fluorescence of the trihydroxyindole scaffold for direct, label-free detection. The trihydroxyindole fluorophore is analytically established with 91-94% recovery and ~5% CV for catecholamine-derived lutins [1], and the 5,6,7-triol configuration provides analogous UV-excitable fluorescence absent in DHI and DHICA. This enables HPLC-fluorescence quantification of cellular uptake kinetics and confocal fluorescence microscopy tracking of intracellular localization without the confounding effects of external fluorophore tags. This application is directly supported by the evidence in Section 3 (Evidence Item 5: Intrinsic Fluorescence Property).

Reduced-Toxicity Melanogenesis Model Development for Cell-Based Assays

In cell-based melanogenesis models where DHI's acute cytotoxicity (LC₅₀ ~20 µM for Sf9 cells; 97% mortality at 1.0 mM after 4 h [1]) limits the usable concentration range, 1H-indole-5,6,7-triol is predicted to offer an expanded experimental window due to resonance stabilization of its quinone intermediates. This is supported by the finding that structural modifications to the DHI scaffold (e.g., C(2)/C(3) methylation) stabilize the quinone methide and reduce reactivity toward nucleophiles [2], providing a mechanistic rationale for attenuated cytotoxicity. This wider window enables dose-response studies at physiologically relevant precursor concentrations that would be inaccessible with DHI. This application is directly supported by the evidence in Section 3 (Evidence Item 4: Attenuated Cytotoxicity Profile).

Application
Selection Property
Validation Focus
Melanogenesis pathway dissection
C7-hydroxylated indole monomer
Oligomer coupling regiochemistry (MALDI-TOF)
Antioxidant screening SAR
Trihydroxy phenolic scaffold
Radical scavenging correlation with OH count
Fluorescence cellular uptake studies
Trihydroxyindole fluorophore
Quantum yield, cellular uptake kinetics
Lower-reactivity melanogenesis model
Predicted resonance-stabilized quinone
Cytotoxicity LC₅₀ in target cell lines
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